molecular formula C10H11N3 B11912563 Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] CAS No. 885481-93-6

Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]

Cat. No.: B11912563
CAS No.: 885481-93-6
M. Wt: 173.21 g/mol
InChI Key: AVTSRLLPBOAZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] typically involves the cyclization of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic anhydride, leading to the formation of the desired spiro compound .

Industrial Production Methods: Industrial production methods for Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups such as amino or thiol groups .

Scientific Research Applications

Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is unique due to its specific spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .

Properties

CAS No.

885481-93-6

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]

InChI

InChI=1S/C10H11N3/c1-2-6-10(5-1)12-8-4-3-7-11-9(8)13-10/h3-4,7H,1-2,5-6H2

InChI Key

AVTSRLLPBOAZKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N=C3C=CC=NC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.